molecular formula C20H16BrNO2 B5883222 N-[4-(benzyloxy)phenyl]-2-bromobenzamide

N-[4-(benzyloxy)phenyl]-2-bromobenzamide

Cat. No.: B5883222
M. Wt: 382.2 g/mol
InChI Key: SRGQCCFQXAQNEP-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-2-bromobenzamide is a benzamide derivative characterized by a benzyloxy group at the para-position of the phenyl ring and a bromo substituent at the ortho-position of the benzamide moiety. These methods typically yield products in 70–88% efficiency, depending on reaction conditions and substituents . Structural confirmation for related compounds relies on spectral data (IR, NMR, HRMS), which validate the presence of key functional groups and aromatic frameworks .

Properties

IUPAC Name

2-bromo-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c21-19-9-5-4-8-18(19)20(23)22-16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGQCCFQXAQNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-bromobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-bromobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-(Benzyloxy)phenyl]-2-bromobenzamide shares structural motifs with several benzamide derivatives, differing in substituents, heterocyclic appendages, and biological activities. Below is a systematic comparison based on substituent effects, synthesis efficiency, and functional properties.

Substituent Variations on the Benzamide Core
  • Bromo vs. 4-Bromo-N-(2-nitrophenyl)benzamide features a nitro group at the ortho-position of the aniline ring, which may influence electronic properties and crystallinity .
Heterocyclic Modifications
  • Thiazole and Pyrazole Derivatives: N-[4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-bromobenzamide (CAS 608491-24-3) incorporates a thiazole ring and azepane sulfonyl group, likely improving solubility and target binding . 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 958587-45-6) includes a pyrazole-thieno ring system, which could modulate pharmacokinetic profiles .

Data Tables

Table 1: Comparative Analysis of Key Benzamide Derivatives

Compound Name Substituents/Rings Yield (%) Melting Point (°C) Notable Properties/Activities References
This compound 2-Br, 4-benzyloxy N/A N/A Structural analog to bioactive compounds Inferred
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d) 4-OCH₃, aminothiazole 88 202–203 BACE-1 inhibition
4-Bromo-N-(2-nitrophenyl)benzamide 2-NO₂ N/A N/A Crystallographic stability
N-[4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-bromobenzamide Thiazole, azepane sulfonyl N/A N/A Enhanced solubility
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide Thiazole, CF₃ N/A N/A High lipophilicity

Key Findings and Implications

  • Synthesis Optimization : Ultrasound-assisted methods reduce reaction times by 50–60% while improving yields for benzamide derivatives .
  • Structural Diversity : Heterocyclic modifications (thiazole, pyrazole) expand applications in drug discovery by altering solubility and target affinity .

Biological Activity

N-[4-(benzyloxy)phenyl]-2-bromobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores various aspects of its biological activity, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its reactivity and biological properties. The presence of both a benzyloxy group and a bromine atom enhances its chemical reactivity, making it a valuable compound for various synthetic applications and biological studies.

Compound Name Structural Features Unique Aspects
This compoundContains benzyloxy and bromine groupsSpecific bromination enhances reactivity
N-(4-aminophenyl)-4-bromobenzamideLacks benzyloxy groupDifferent substituent may alter biological activity
4-(benzyloxy)benzyl chlorideSimilar structure but lacks benzamide groupUsed primarily as a precursor in synthetic routes

The mechanism of action for this compound involves interactions with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors. This modulation can influence various biochemical pathways within cells, leading to therapeutic effects.

Anti-Inflammatory Activity

A study investigated the anti-inflammatory effects of N-benzyl-4-bromobenzamide (NBBA), a related compound, on lipopolysaccharide (LPS)-induced inflammation in human gingival fibroblasts. Key findings include:

  • IL-6 Inhibition : NBBA significantly inhibited IL-6 production by 35.6% at a concentration of 10 µg/ml compared to controls (p < 0.001).
  • PGE2 Production : It also reduced prostaglandin E2 (PGE2) production by 75.6%, indicating strong anti-inflammatory properties.
  • Cell Viability : Treatment with NBBA did not significantly affect cell viability at concentrations below 10 µg/ml, suggesting a favorable safety profile for therapeutic use .

Comparative Studies

Comparative analyses with similar compounds have highlighted the unique biological activity conferred by the specific functional groups present in this compound. For instance:

  • N-(4-aminophenyl)-4-bromobenzamide : While both compounds share a bromine atom, the absence of the benzyloxy group in this analog may result in different biological activities.
  • 4-(benzyloxy)benzyl chloride : This compound is primarily used as a precursor and lacks the benzamide functionality that may enhance bioactivity.

Q & A

Q. What are the standard synthetic pathways for N-[4-(benzyloxy)phenyl]-2-bromobenzamide, and what critical reaction conditions must be controlled?

The synthesis typically involves coupling 2-bromobenzoyl chloride with 4-(benzyloxy)aniline under anhydrous conditions. Key steps include:

  • Amide bond formation : Use a coupling agent (e.g., DCC or HATU) in a polar aprotic solvent (DMF or THF) at 0–25°C .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
  • Critical parameters : Moisture control (to prevent hydrolysis), stoichiometric ratios, and reaction time to minimize side products like unreacted aniline or dimerization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR to confirm benzyloxy, bromophenyl, and amide linkages. Key signals include aromatic protons (~6.8–7.8 ppm) and the amide proton (~10 ppm) .
  • IR : Stretching bands for C=O (~1650 cm1^{-1}) and N–H (~3300 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 397.05 for C20_{20}H15_{15}BrNO2_2) .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (ELISA) or antimicrobial efficacy against Gram-positive/negative bacteria (MIC assays) .
  • Biochemical probes : Use radiolabeled analogs (e.g., 14^{14}C-tagged) to study enzyme binding in cell lysates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Solvent selection : Replace DMF with acetonitrile to reduce toxicity and improve scalability .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate amide formation at lower temperatures .
  • Green chemistry : Ultrasound-assisted synthesis (40 kHz, 50°C) reduces reaction time from 12 hours to 2 hours, achieving ~85% yield .

Q. What computational strategies are used to elucidate the mechanism of action of this compound?

  • Molecular docking : Simulate binding to targets like COX-2 (PDB ID: 5KIR) using AutoDock Vina. Focus on interactions between the bromophenyl group and hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Correlate substituent effects (e.g., replacing bromine with chlorine) with bioactivity data to predict optimized analogs .

Q. How do structural analogs of this compound compare in biological activity?

  • Benzothiazole analogs : Replace the benzyloxy group with a benzothiazole moiety (e.g., N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide). These show enhanced anticancer activity (IC50_{50} = 2.1 µM vs. HeLa cells) but reduced solubility .
  • Chlorinated variants : Substituting bromine with chlorine (e.g., N-[4-(benzyloxy)phenyl]-2-chlorobenzamide) retains anti-inflammatory activity but alters pharmacokinetics .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

  • 2D NMR : Use HSQC and HMBC to assign overlapping aromatic signals and confirm regiochemistry .
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
  • X-ray crystallography : Resolve ambiguities in solid-state structure, particularly for polymorphic forms .

Q. What advanced purification techniques address challenges in isolating high-purity this compound?

  • Preparative HPLC : Use a C18 column (MeCN/H2_2O gradient) to separate trace impurities (<1%) .
  • Crystallization additives : Add seed crystals or surfactants (e.g., CTAB) to improve crystal uniformity .

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